molecular formula C26H22N4O3 B2579754 N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251566-25-2

N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No. B2579754
CAS RN: 1251566-25-2
M. Wt: 438.487
InChI Key: HCWKNZZFDNCAAO-UHFFFAOYSA-N
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Description

“N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” is a complex organic compound that contains several functional groups and rings . It has a pyrazoloquinoline core, which is a fused ring system containing a pyrazole ring and a quinoline ring . The molecule also contains a carboxamide group, a methoxy group, and a tolyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated pyrazoloquinoline system . The tolyl group is a type of aryl group derived from toluene and can exist in three possible structural isomers: ortho, meta, and para .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of its functional groups and the pyrazoloquinoline core . The carboxamide group might be involved in reactions with nucleophiles, and the aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar aromatic rings .

Scientific Research Applications

  • ATM Kinase Inhibition : A study found that a series of 3-quinoline carboxamides, which may include compounds structurally similar to the one , were potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrated efficacy in combination with the DSB-inducing agent irinotecan in disease-relevant models (Degorce et al., 2016).

  • Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, which could be chemically related to the compound , were found to have potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia (Deady et al., 2003).

  • Cytotoxicity of Pyrazole Derivatives : The synthesis and cytotoxic activity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related to the compound , were investigated. These compounds showed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

  • Antibacterial and Antituberculous Activity : N-oxides of quinoxaline-2-carboxylic acid derivatives, which are structurally similar to the compound , demonstrated antibacterial and antituberculous activities (Elina et al., 1976).

  • Phosphodiesterase Type 4 Inhibition : A study reported the discovery of potent phosphodiesterase type 4 inhibitors, including compounds structurally related to N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide. These compounds were effective in inhibiting LPS-induced TNFalpha release from human mononuclear cells (Raboisson et al., 2003).

  • Antimicrobial Activities : Novel pyrazolo[3,4-d]pyrimidine derivatives, structurally related to the compound , showed promising antibacterial and antifungal activities (Holla et al., 2006).

  • Synthesis of Quinolines and Pyrimidines : A study described the sustainable synthesis of substituted quinolines and pyrimidines, relevant to the structural class of the compound (Mastalir et al., 2016).

  • Diuretic Properties : A compound with strong diuretic properties, which is structurally related to N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide, was identified. This compound was proposed as a new remedy for hypertension (Shishkina et al., 2018).

  • Antiproliferative Activity : Novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid showed significant antiproliferative activities against various human cancer cell lines (Cankara Pirol et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, exploring its potential biological activities, and investigating its physical and chemical properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves the condensation of 2-methoxybenzaldehyde with p-toluidine to form N-(2-methoxybenzyl)-p-toluidine, which is then reacted with ethyl acetoacetate to form N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid. This acid is then converted to the corresponding amide using appropriate reagents." "Starting Materials": [ "2-methoxybenzaldehyde", "p-toluidine", "ethyl acetoacetate", "appropriate reagents for amide formation" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with p-toluidine in the presence of a suitable catalyst to form N-(2-methoxybenzyl)-p-toluidine.", "Step 2: Reaction of N-(2-methoxybenzyl)-p-toluidine with ethyl acetoacetate in the presence of a suitable base to form N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid.", "Step 3: Conversion of N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid to N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide using appropriate reagents." ] }

CAS RN

1251566-25-2

Product Name

N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O3/c1-16-7-10-19(11-8-16)30-26(32)21-15-27-22-12-9-17(13-20(22)24(21)29-30)25(31)28-14-18-5-3-4-6-23(18)33-2/h3-13,15,29H,14H2,1-2H3,(H,28,31)

InChI Key

HCWKNZZFDNCAAO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

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